Resminostat hydrochloride

Description

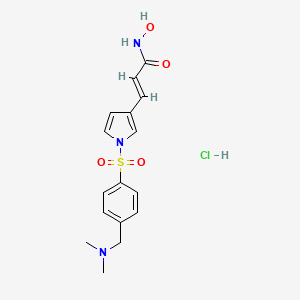

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPKDRKHXARHY-HAAWTFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Resminostat Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resminostat hydrochloride is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors.[1][2][3] As a member of the hydroxamic acid class of HDAC inhibitors, its primary mechanism of action involves the direct inhibition of Class I, IIb, and IV HDAC enzymes.[4][5][6] This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in chromatin remodeling and the modulation of gene expression.[7][8] The downstream consequences of these epigenetic alterations are profound, culminating in cell cycle arrest, induction of apoptosis, and interference with key oncogenic signaling pathways.[1][9] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of Resminostat, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: HDAC Inhibition

The foundational mechanism of Resminostat is its function as a potent, orally administered pan-histone-deacetylase (HDAC) inhibitor.[2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins.[7][8] In many cancers, HDACs are upregulated, leading to a condensed chromatin structure that represses the transcription of critical tumor suppressor genes.[7][8]

Resminostat directly binds to the zinc-containing active site of HDACs, effectively blocking their enzymatic activity.[5][7] This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA.[7][8] The resulting relaxed chromatin structure allows for the transcriptional re-activation of previously silenced genes, including those involved in cell cycle control and apoptosis.[9][10] Preclinical data demonstrates that Resminostat specifically targets Class I (HDAC1, 2, 3, 8), Class IIb (HDAC6, 10), and Class IV (HDAC11) enzymes.[4][5][6]

Caption: Core mechanism of Resminostat as an HDAC inhibitor.

Quantitative Data

Table 1: Inhibitory Activity of Resminostat against HDAC Isoforms

The potency of Resminostat has been quantified against several HDAC isoforms, with the highest affinity observed for Class I enzymes.

| HDAC Isoform | Class | IC50 (nM) | Reference |

| HDAC1 | I | 42.5 | [11][12] |

| HDAC2 | I | - | [5] |

| HDAC3 | I | 50.1 | [11][12] |

| HDAC6 | IIb | 71.8 | [11][12] |

| HDAC8 | I | 877 | [11][12] |

| HDAC10 | IIb | - | [5] |

| HDAC11 | IV | - | [5] |

Note: IC50 values represent the concentration required for 50% inhibition. A lower value indicates higher potency. Dashes indicate that specific IC50 values were not provided in the search results, but inhibitory activity was confirmed.

Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines

Resminostat demonstrates potent anti-proliferative effects across various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775 | [12] |

| Head and Neck Squamous Cell Carcinoma | FaDu | 0.899 | [12] |

| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.572 | [12] |

| Hepatocellular Carcinoma (HCC) | Multiple Lines (co-treated with AZD-2014) | 0.07 - 0.89 | [12] |

| Multiple Myeloma | OPM-2, RPMI-8226, U266 | ~10 (complete suppression) | [11] |

Table 3: Quantitative Cellular Effects

The impact of Resminostat on cellular processes has been quantified in specific cancer models.

| Effect | Cell Line | Treatment | Result | Reference |

| Reduction of Global HDAC Activity | Hep3B (HCC) | 80 nM Resminostat | 62.33% reduction | [13] |

| Reduction of Global HDAC Activity (in co-culture) | Hep3B (HCC) with SGBS CM* | 80 nM Resminostat | 52.67% reduction | [13] |

*SGBS CM: Simpson-Golabi-Behmel syndrome conditioned media, used to simulate the tumor microenvironment.

Downstream Cellular and Molecular Effects

HDAC inhibition by Resminostat triggers a cascade of events within cancer cells, primarily affecting cell cycle progression, apoptosis, and critical survival signaling pathways.

Cell Cycle Arrest

Resminostat induces a G0/G1 cell cycle arrest in multiple myeloma cell lines at a concentration of 1 µM.[1] This halt in progression is mediated by the modulation of key cell cycle regulatory proteins:

-

Upregulation of p21: As a cyclin-dependent kinase inhibitor (CKI), the increased expression of p21 is a critical step in halting the cell cycle.[1][5]

-

Downregulation of Cyclins and CDKs: The levels of Cyclin D1 and CDK4, which are essential for the G1/S transition, are decreased.[1]

-

Downregulation of CDC25A: This phosphatase, which activates CDK complexes, is also reduced.[1]

Induction of Apoptosis

Resminostat is a potent inducer of apoptosis, or programmed cell death.[1][7] This is achieved through the intrinsic and extrinsic apoptotic pathways:

-

Caspase Activation: It activates initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3).[1][9]

-

Modulation of Bcl-2 Family Proteins: Resminostat shifts the balance towards apoptosis by increasing the expression of pro-apoptotic proteins Bim and Bax while decreasing the levels of the anti-apoptotic protein Bcl-xL.[1][9]

-

Downregulation of Survivin: In head and neck cancer cells, Resminostat causes a dose-dependent downregulation of survivin, an inhibitor of apoptosis protein (IAP).[14]

Inhibition of Pro-Survival Signaling Pathways

Resminostat interferes with the PI3K/Akt signaling pathway, a central node for cell growth, proliferation, and survival. Specifically, it reduces the phosphorylation of downstream Akt targets, including 4E-BP1 and p70S6K, thereby inhibiting protein synthesis and cell growth.[1]

Reversal of Epithelial-Mesenchymal Transition (EMT)

In hepatocellular carcinoma (HCC) models, Resminostat has been shown to shift cancer cells from a more aggressive, mesenchymal phenotype towards an epithelial one.[15][16] This is characterized by:

-

Decreased expression of mesenchymal-related genes.

-

Increased expression of epithelial-related genes.

-

Reduced invasive growth properties.[16]

This reversal of EMT may contribute to sensitizing cancer cells to other therapies, such as sorafenib.[15]

Caption: Downstream signaling effects of Resminostat in cancer cells.

Experimental Protocols

Enzymatic HDAC Activity Assay

This protocol describes the in vitro measurement of HDAC enzyme inhibition by Resminostat.

Objective: To quantify the IC50 of Resminostat against specific HDAC isoforms (e.g., HDAC1, 3, 6, 8).

Methodology:

-

Reaction Setup: In a 96-well microtiter plate, combine 40 µL of enzyme buffer (15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol) containing the target HDAC enzyme, 29 µL of enzyme buffer, and 1 µL of Resminostat at various concentrations.[1][11]

-

Reaction Initiation: Start the reaction by adding 30 µL of a fluorogenic substrate peptide.[1][11]

-

Incubation: Incubate the plate at 30°C. Incubation time is typically 2 hours for HDAC3 and 3 hours for HDAC1, 6, and 8.[1][11]

-

Reaction Termination: Stop the reaction by adding 25 µL of a stop solution containing 50 mM Tris-HCl pH 8, 100 mM NaCl, 0.5 mg/mL trypsin, and 2 µM Trichostatin A (TSA).[1][11]

-

Signal Development: Incubate at room temperature for an additional 40 minutes to allow trypsin to cleave the deacetylated substrate, generating a fluorescent signal (AMC).[1][11]

-

Detection: Measure fluorescence using a multilabel counter with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1][11]

-

Data Analysis: Calculate the percentage of enzyme inhibition relative to controls and determine the IC50 value.

References

- 1. Resminostat | HDAC | TargetMol [targetmol.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Phase I study of 4SC’s resminostat indicates efficacy in biliary tract cancer - 4SC AG [4sc.com]

- 4. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]

- 5. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4SC AG - RESMAIN Trial Meets Primary Endpoint in Cutaneous T-Cell Lymphoma (CTCL) - 4SC AG [4sc.com]

- 7. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 11. glpbio.com [glpbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of the histone deacetylase inhibitor resminostat on head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Resminostat Hydrochloride: A Technical Guide to its Primary Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resminostat hydrochloride is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. This document provides a comprehensive technical overview of the primary molecular targets of Resminostat, its mechanism of action, and detailed protocols for key experimental procedures used to elucidate its activity. Quantitative data on its inhibitory profile are presented, and its effects on critical cellular signaling pathways are illustrated.

Primary Molecular Targets

The principal molecular targets of this compound are class I, IIb, and IV histone deacetylases (HDACs).[1][2] HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[3] The inhibitory activity of Resminostat against various HDAC isoforms has been quantified, demonstrating potent inhibition of specific HDACs.

In Vitro Inhibitory Activity

Resminostat has been shown to be a potent inhibitor of HDAC1, HDAC3, and HDAC6, with less potent activity against HDAC8.[4] A broader screening revealed that Resminostat inhibits Class I HDACs (1, 2, 3, and 8), Class IIb HDACs (6 and 10), and the Class IV HDAC11, while Class IIa HDACs were not significantly inhibited at pharmacologically relevant concentrations.[3]

Table 1: Inhibitory Concentration (IC50) of Resminostat Against HDAC Isoforms

| Target | IC50 (nM) | Reference |

| HDAC1 | 42.5 | [4] |

| HDAC3 | 50.1 | [4] |

| HDAC6 | 71.8 | [4] |

| HDAC8 | 877 | [4] |

Note: The table summarizes the mean IC50 values from in vitro enzymatic assays.

Mechanism of Action

By inhibiting HDAC enzymes, Resminostat leads to the accumulation of acetylated histones, which results in a more open chromatin structure.[3][5] This altered chromatin landscape facilitates the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.[3][5] The downstream consequences of HDAC inhibition by Resminostat are multifaceted, impacting cell cycle progression, apoptosis, and key signaling pathways.

Cellular Effects

-

Cell Cycle Arrest: Resminostat has been shown to induce G0/G1 cell cycle arrest in multiple myeloma (MM) cell lines.[5] This is accompanied by a decrease in the levels of key cell cycle regulatory proteins such as cyclin D1, CDC25A, and CDK4, and an upregulation of the p21 gene.[5]

-

Induction of Apoptosis: Resminostat is a potent inducer of apoptosis.[5] This is mediated through the activation of caspases 3, 8, and 9.[5] Furthermore, Resminostat modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic proteins Bim and Bax, and a decrease in the anti-apoptotic protein Bcl-xL.[5]

-

Inhibition of the Akt Signaling Pathway: Resminostat interferes with the Akt signaling pathway by reducing the phosphorylation of downstream effectors such as 4E-BP1 and p70S6K.[5] The Akt pathway is a critical regulator of cell survival, proliferation, and growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Enzymatic HDAC Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of Resminostat against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 3, 6, 8)

-

Enzyme Buffer (15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol)

-

This compound (various concentrations)

-

Substrate peptide: Ac-NH-GGK(Ac)-AMC for HDAC1, 3, and 6 assays; Ac-RHK(Ac)K(Ac)-AMC for HDAC8 assay

-

Stop Solution (50 mM Tris-HCl pH 8, 100 mM NaCl, 0.5 mg/mL trypsin, 2 µM Trichostatin A [TSA])

-

96-well microtiter plates

-

Multilabel fluorescence reader (excitation 355 nm, emission 460 nm)

Procedure:

-

To each well of a 96-well microtiter plate, add 40 µL of enzyme buffer containing the respective HDAC enzyme.

-

Add 29 µL of enzyme buffer and 1 µL of Resminostat at various concentrations.

-

Initiate the reaction by adding 30 µL of the appropriate substrate peptide. Final substrate concentrations should be 6 µM for HDAC1, 10 µM for HDAC6, 25 µM for HDAC3, and 50 µM for HDAC8.[5]

-

Incubate the plate at 30°C for 2 hours (HDAC3) or 3 hours (HDAC1, 6, 8).[5]

-

Terminate the reaction by adding 25 µL of Stop Solution.

-

Incubate at room temperature for 40 minutes to allow for tryptic cleavage of the deacetylated peptide, which releases the fluorescent AMC group.[5]

-

Measure the fluorescence using a multilabel counter.

-

Calculate the 50% inhibitory concentration (IC50) values by comparing the fluorescence in wells with the test compound to negative controls (1% DMSO) and positive controls (2 µM TSA).[5]

Western Blot Analysis for Apoptosis and Akt Signaling

This protocol outlines a general procedure for assessing the effect of Resminostat on protein expression and phosphorylation related to apoptosis and the Akt pathway.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines OPM-2, NCI-H929, U266)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-p-Akt (Ser473), anti-Akt, anti-p-4E-BP1, anti-4E-BP1, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of Resminostat for a specified time.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard method for analyzing the effect of Resminostat on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with Resminostat for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing RNase A and propidium iodide.

-

Incubate the cells in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI-stained DNA.

Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing Resminostat.

Signaling Pathways Affected by Resminostat

References

- 1. RESMAIN Trial of Resminostat for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]

- 2. 4SC receives Orphan Drug Designation (ODD) for resminostat (Kinselby) in CTCL from the US FDA - 4SC AG [4sc.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [PDF] Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis | Semantic Scholar [semanticscholar.org]

Resminostat hydrochloride preclinical studies and efficacy data

An In-depth Technical Guide to the Preclinical Studies and Efficacy of Resminostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly 4SC-201) is an orally bioavailable, potent, pan-histone deacetylase (HDAC) inhibitor targeting class I, IIb, and IV HDACs.[1][2][3][4][5][6][7][8] Preclinical investigations have demonstrated its broad anti-tumor activity across a range of hematological and solid tumor models. The mechanism of action involves the accumulation of acetylated histones, leading to chromatin remodeling, reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1][2] Furthermore, Resminostat has shown synergistic effects when combined with various chemotherapeutic and targeted agents. This document provides a comprehensive overview of the preclinical data, including efficacy in various cancer models, pharmacokinetic properties, and detailed experimental methodologies.

Mechanism of Action

Resminostat competitively binds to the active site of HDAC enzymes, preventing the deacetylation of histone and non-histone protein substrates.[1][2][9] This inhibition leads to a state of hyperacetylation, which in turn modulates gene expression.[1] Key downstream effects observed in preclinical models include:

-

Induction of Apoptosis: Activation of caspases 3, 8, and 9, and modulation of Bcl-2 family proteins (increased Bim and Bax, decreased Bcl-xL).[10][11]

-

Cell Cycle Arrest: Upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of cell cycle progression proteins such as cyclin D1, CDC25A, and CDK4, leading to G0/G1 arrest.[10]

-

Inhibition of Pro-Survival Signaling: Interference with the Akt signaling pathway, demonstrated by reduced phosphorylation of downstream targets like 4E-BP1 and p70S6K.[10]

-

Modulation of the Tumor Microenvironment: In Cutaneous T-cell Lymphoma (CTCL) models, Resminostat has been shown to decrease the expression of the itch-mediating cytokine IL-31 and reduce the expression of skin-homing receptors.[12][13] It also enhances the lytic activity of natural killer (NK) cells against malignant T-cells.[12]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): In hepatocellular carcinoma (HCC) cells, Resminostat promotes a shift from a mesenchymal to a more epithelial phenotype, which is associated with reduced invasive properties and sensitization to other therapies like sorafenib.[8]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of Resminostat.

Table 1: In Vitro HDAC Inhibitory Activity

| Target | IC50 (nM) | Ki (nM) | Citation |

| HDAC1 | 42.5 | - | |

| HDAC3 | 50.1 | - | |

| HDAC6 | 71.8 | - | |

| HDAC8 | 877 | - | |

| Mean | - | 27 |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line Type | Cell Lines | Concentration | Effect | Citation |

| Multiple Myeloma | OPM-2, NCI-H929, U266 | 1 µM | Inhibition of proliferation, G0/G1 cell cycle arrest | |

| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775 µM (IC50) | Inhibition of cell growth | |

| FaDu | 0.899 µM (IC50) | Inhibition of cell growth | ||

| CAL27 | 1.572 µM (IC50) | Inhibition of cell growth | ||

| Hepatocellular Carcinoma | Hep3B | 80 nM | 62.33% reduction in global HDAC activity | [14] |

Table 3: Preclinical Pharmacokinetic Profile

| Parameter | Value | Species/Context | Citation |

| Bioavailability | High (Oral) | Preclinical models and Human | [10] |

| Inter-patient Variability | Low | Human | [10][11] |

| Apparent Half-life (t½) | 2.7 - 4.4 hours | Human | [10] |

| PK Profile | Dose-proportional | Human | [11][15] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways affected by Resminostat and the logical flow of its anti-tumor activity.

Caption: Mechanism of action of Resminostat leading to anti-tumor effects.

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the literature.

Enzymatic HDAC Activity Assay

-

Objective: To determine the in vitro inhibitory activity of Resminostat against specific HDAC isoforms.

-

Procedure:

-

An enzyme buffer (15 mM Tris HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v:v glycerol) containing the recombinant HDAC enzyme (HDAC1, 3, 6, or 8) is prepared.

-

40 µL of the enzyme buffer, 29 µL of buffer, and 1 µL of Resminostat at various concentrations are added to a 96-well microtiter plate.

-

The reaction is initiated by adding 30 µL of a fluorogenic substrate peptide (e.g., Ac-NH-GGK(Ac)-AMC for HDAC1, 3, and 6).

-

The plate is incubated for 2-3 hours at 30°C.

-

The reaction is terminated by adding 25 µL of a stop solution containing trypsin and Trichostatin A (TSA).

-

After a 40-minute incubation at room temperature, fluorescence is measured to quantify the extent of deacetylation.[10]

-

Cell Proliferation and Apoptosis Assays in Multiple Myeloma (MM) Cells

-

Objective: To evaluate the effect of Resminostat on MM cell growth and survival.

-

Cell Lines: OPM-2, NCI-H929, U266.

-

Proliferation Assay:

-

Cells are seeded in 96-well plates and treated with varying concentrations of Resminostat (e.g., 1 µM).

-

After a defined incubation period (e.g., 24-72 hours), cell viability is assessed using a standard method like the CCK-8 assay.

-

-

Apoptosis Assay:

-

Cells are treated with Resminostat.

-

Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide.

-

Western blotting can be used to analyze the expression levels of key apoptosis-related proteins (Caspases, Bcl-2 family members).[10]

-

In Vivo Xenograft Tumor Models

-

Objective: To assess the anti-tumor efficacy of Resminostat in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., A549 lung cancer, Hep3B liver cancer).[7][11]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Resminostat is administered orally at specified doses and schedules (e.g., daily for 5 days on, 9 days off).[11]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and weighed. Efficacy is determined by comparing tumor growth in the treated group versus the vehicle control group.[7][11]

-

Caption: A typical preclinical to clinical development workflow for Resminostat.

Synergistic Combinations

Preclinical studies have consistently shown that Resminostat can act synergistically or additively with other anti-cancer agents. This provides a strong rationale for combination therapy strategies.

-

With Chemotherapy: Synergistic activity has been observed with melphalan in multiple myeloma, and with cisplatin and doxorubicin in hepatocellular carcinoma models.[10][14]

-

With Targeted Agents: Resminostat enhances the anti-myeloma effects of proteasome inhibitors like bortezomib. In HCC, a strong collaborative effect was seen with the multi-kinase inhibitor sorafenib, particularly in mesenchymal-like, sorafenib-insensitive cells.

Safety and Tolerability

Preclinical toxicology studies in rodent and dog species established the no-observed-adverse-effect level (NOAEL) and maximum tolerated dose (MTD), which guided the starting dose in human trials.[11] A first-in-human Phase I study in patients with advanced solid tumors found Resminostat to be generally well-tolerated.[11][15] The most common treatment-related adverse events were gastrointestinal toxicities and fatigue, which were manageable.[11] Importantly, no significant cardiac toxicity, such as QTc interval prolongation, was observed.[16]

Conclusion

The comprehensive preclinical data for this compound strongly support its mechanism of action as a potent HDAC inhibitor with significant anti-tumor activity. In vitro studies have elucidated its effects on apoptosis, cell cycle, and key signaling pathways, while in vivo models have confirmed its efficacy in reducing tumor growth, both as a single agent and in combination with other cancer therapies. The favorable pharmacokinetic and safety profile established in these foundational studies has paved the way for its continued clinical development in various oncology indications.

References

- 1. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]

- 4. Resminostat by 4SC for Mycosis Fungoides: Likelihood of Approval [pharmaceutical-technology.com]

- 5. 4SC to present supportive preclinical data on resminostat's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]

- 6. 4SC receives Orphan Drug Designation (ODD) for resminostat (Kinselby) in CTCL from the US FDA - 4SC AG [4sc.com]

- 7. Histone deacetylase inhibitor resminostat in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Resminostat | HDAC | TargetMol [targetmol.com]

- 11. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 14. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. First-in-human, pharmacokinetic and pharmacodynamic phase I study of Resminostat, an oral histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

Resminostat Hydrochloride: A Pan-HDAC Inhibitor Demonstrating Broad-Spectrum Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resminostat hydrochloride (RAS2410; 4SC-201) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors. By inhibiting class I, II, and IV HDACs, Resminostat alters the epigenetic landscape of cancer cells, leading to cell cycle arrest, apoptosis, and the modulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the cancer types in which Resminostat has shown preclinical and clinical activity, detailed experimental protocols from pivotal studies, and an analysis of its mechanism of action through key signaling pathways.

Cancer Types with Demonstrated Resminostat Activity

Resminostat has been investigated as both a monotherapy and in combination with other anti-cancer agents, showing promise in a variety of malignancies.

Hepatocellular Carcinoma (HCC)

In patients with advanced HCC who have progressed on sorafenib, Resminostat has been evaluated in the Phase I/II SHELTER study. When used in combination with sorafenib, it has shown encouraging signs of efficacy.[1] Preclinical studies in HCC cell lines, such as Hep3B, HLE, and HLF, have demonstrated that Resminostat can prevent cell growth and induce cell death in a dose-dependent manner.[2]

Hodgkin's Lymphoma (HL)

The Phase II SAPHIRE trial investigated Resminostat as a monotherapy in patients with relapsed or refractory Hodgkin's lymphoma. The study demonstrated substantial anti-tumor activity, with a notable overall response rate in a heavily pre-treated patient population.[3]

Cutaneous T-Cell Lymphoma (CTCL)

In the pivotal RESMAIN trial, Resminostat was evaluated as a maintenance therapy for patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy. The study met its primary endpoint, showing a statistically significant improvement in progression-free survival compared to placebo.[4][5][6]

Biliary Tract and Pancreatic Cancer

A Phase I study in Japanese patients with pre-treated biliary tract or pancreatic cancer showed promising results for Resminostat in combination with S-1 chemotherapy, with notable median overall survival and progression-free survival in patients with biliary tract cancer.[4]

Colorectal Cancer (CRC)

The Phase I/II SHORE study is evaluating Resminostat as a second-line treatment in patients with KRAS-mutant colorectal cancer.

Preclinical Activity

In addition to the clinical findings, preclinical studies have demonstrated the activity of Resminostat in a variety of other cancer types:

-

Non-Small Cell Lung Cancer (NSCLC): Significant dose-dependent efficacy has been shown in the A549 lung cancer model.[7]

-

Multiple Myeloma: Resminostat has been shown to inhibit proliferation and induce apoptosis in multiple myeloma cells.[7]

-

Head and Neck Squamous Cell Carcinoma (HNSCC): A decrease in cell proliferation and a synergistic effect with cisplatin and radiation have been observed in HNSCC cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical and preclinical studies of this compound.

Table 1: Clinical Trial Efficacy of this compound

| Cancer Type | Trial Name | Treatment Arm | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

| Hepatocellular Carcinoma | SHELTER | Resminostat + Sorafenib | - | 6.5 months | 8.0 months |

| Resminostat Monotherapy | - | 1.8 months | 4.1 months | ||

| Hodgkin's Lymphoma | SAPHIRE | Resminostat Monotherapy | 34% | 2.3 months | 12.5 months |

| Cutaneous T-Cell Lymphoma | RESMAIN | Resminostat Maintenance | - | Statistically significant improvement vs. placebo | - |

| Biliary Tract Cancer | Phase I | Resminostat + S-1 | - | 5.5 months | 10.2 months |

Table 2: Preclinical Activity of this compound (IC50 Values)

| Cancer Type | Cell Line(s) | IC50 Range |

| Hepatocellular Carcinoma | Hep3B, HLE, HLF | 2.0 - 5.9 µM[2] |

| Head and Neck Squamous Cell Carcinoma | SCC25, CAL27, FaDu | 0.775 - 1.572 µM |

Experimental Protocols

This section details the methodologies for key clinical and preclinical experiments cited in this guide.

Clinical Trial Protocols

1. SHELTER Study (Hepatocellular Carcinoma)

-

Study Design: A multi-center, open-label, two-arm Phase I/II trial for patients with advanced HCC with progressive disease under sorafenib first-line therapy.[8]

-

Patient Population: Patients with advanced HCC (BCLC B or C) with radiologic progression under sorafenib.[8]

-

Treatment Regimen:

-

Arm A (Combination): Dose escalation of Resminostat (200, 400, or 600 mg) administered orally once-daily for 5 consecutive days followed by a 9-day rest period (14-day cycles), combined with continuous sorafenib (400 or 800 mg).[8]

-

Arm B (Monotherapy): Resminostat 600 mg on the same "5+9" schedule.[8]

-

-

Primary Objective: To determine the progression-free survival after 12 weeks.[8]

-

Secondary Objectives: Safety, tolerability, tumor response, time to progression (TTP), overall survival (OS), pharmacokinetics (PK), and biomarkers.[8]

2. SAPHIRE Study (Hodgkin's Lymphoma)

-

Study Design: An open-label, single-arm, international Phase II trial with a Simon Minimax design.

-

Patient Population: Patients with relapsed or refractory Hodgkin's Lymphoma after high-dose chemotherapy and autologous stem cell transplantation.

-

Treatment Regimen: Resminostat administered orally at a once-daily dose of 600 mg or 800 mg for 5 consecutive days followed by a 9-day treatment-free period (14-day cycles). Dose delay and reduction were allowed for adverse event management.[3]

-

Primary Endpoint: Estimation of the overall objective response rate (ORR).[3]

-

Secondary Endpoints: Time to response, duration of response, safety, and tolerability.[3]

3. RESMAIN Study (Cutaneous T-Cell Lymphoma)

-

Study Design: A multi-center, double-blind, randomized, placebo-controlled Phase II trial.[4][7]

-

Patient Population: Patients with advanced-stage (Stage IIB-IVB) mycosis fungoides (MF) or Sézary syndrome (SS) who have achieved disease control with systemic therapy.[7]

-

Treatment Regimen: Patients were randomized 1:1 to receive either Resminostat or placebo. Patients in the placebo arm who experienced disease progression were offered open-label Resminostat.[4]

-

Primary Endpoint: Progression-free survival.[4]

-

Key Secondary Endpoint: Time to symptom worsening (pruritus).[4]

Preclinical Experimental Protocols

1. Cell Viability Assay (CCK-8 Method)

-

Cell Seeding: Cancer cell lines (e.g., A549, HNSCC lines) are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and pre-incubated for 24 hours.[9][10]

-

Drug Treatment: Cells are treated with various concentrations of Resminostat (and/or other compounds for combination studies) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.[9]

-

Incubation: The plates are incubated for 1-4 hours at 37°C.[9]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]

2. Apoptosis Assay (Annexin V Staining)

-

Cell Culture and Treatment: Cells (e.g., multiple myeloma cell lines) are cultured and treated with Resminostat at desired concentrations for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and centrifuged.[11]

-

Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[11]

3. Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: Following treatment with Resminostat, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of Akt and STAT3, and their downstream targets like mTOR and Bad).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

Resminostat's anti-cancer activity is mediated through the inhibition of HDACs, which leads to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the altered expression of genes involved in cell cycle control, apoptosis, and key oncogenic signaling pathways.

General Mechanism of HDAC Inhibition

Caption: General mechanism of Resminostat-mediated HDAC inhibition.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Resminostat has been shown to inhibit this pathway.

Caption: Resminostat's inhibitory effect on the PI3K/Akt signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. HDAC inhibitors, including Resminostat, can negatively regulate STAT3 signaling.

Caption: Resminostat's interference with the STAT3 signaling pathway.

Conclusion

This compound has emerged as a promising pan-HDAC inhibitor with a broad spectrum of anti-cancer activity. Its efficacy in both hematological malignancies and solid tumors, as a monotherapy and in combination, underscores its therapeutic potential. The ability of Resminostat to modulate key oncogenic signaling pathways, such as PI3K/Akt and STAT3, provides a strong mechanistic rationale for its continued development. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and further explore the therapeutic applications of Resminostat in oncology.

References

- 1. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of 4SC’s resminostat indicates efficacy in biliary tract cancer - 4SC AG [4sc.com]

- 4. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. embopress.org [embopress.org]

- 11. Emerging therapeutics for targeting Akt in cancer [imrpress.com]

Pharmacokinetics and pharmacodynamics of Resminostat hydrochloride

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Resminostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as 4SC-201) is an orally bioavailable, potent pan-inhibitor of class I, II, and IV histone deacetylases (HDACs) with potential antineoplastic activity.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by deacetylating histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] In many tumor types, HDACs are upregulated.[2] By inhibiting HDACs, Resminostat leads to the accumulation of acetylated histones, which in turn results in chromatin remodeling and the altered transcription of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and tumor suppression.[2][3] This guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on preclinical and clinical data.

Pharmacodynamics

The pharmacodynamic effects of Resminostat are centered on its ability to inhibit HDAC enzymes, leading to a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

Mechanism of Action

Resminostat is a hydroxamate-based HDAC inhibitor that acts as a substrate-competitive inhibitor.[4] It demonstrates potent inhibitory activity against several HDAC isoenzymes, particularly class I and IIb HDACs.[4][5] The inhibition of these enzymes leads to an increase in the acetylation of histone proteins (hyperacetylation), a key pharmacodynamic marker of Resminostat activity.[4][6] This epigenetic modification relaxes the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[3][7]

In Vitro Inhibitory Activity

Resminostat has been shown to selectively inhibit HDAC1, HDAC3, and HDAC6 with nanomolar potency. Its activity against HDAC8 is less potent.[4][5]

| Target Enzyme | IC50 (nM) |

| HDAC1 | 42.5[4][5][6] |

| HDAC3 | 50.1[4][5][6] |

| HDAC6 | 71.8[4][5][6] |

| HDAC8 | 877[4][5][6] |

| Table 1: In Vitro Inhibitory Activity of Resminostat against HDAC Isoenzymes. |

Cellular and Signaling Pathways

The inhibition of HDACs by Resminostat triggers a variety of downstream effects in cancer cells:

-

Cell Cycle Arrest: Resminostat induces a G0/G1 cell cycle arrest in multiple myeloma (MM) cell lines.[5][6] This is accompanied by a decrease in the levels of key cell cycle proteins such as cyclin D1, CDC25A, and CDK4, and an upregulation of the p21 gene.[5][6]

-

Induction of Apoptosis: The compound strongly induces apoptosis in MM cell lines and primary MM cells.[5][6] This is mediated through the activation of caspases 3, 8, and 9 and the modulation of Bcl-2 family proteins, specifically by increasing the expression of pro-apoptotic proteins Bim and Bax while decreasing the level of anti-apoptotic Bcl-xL.[5][6]

-

Akt Pathway Interference: Resminostat interferes with the Akt signaling pathway by reducing the phosphorylation of its downstream targets, 4E-BP1 and p70S6K.[5][6]

-

Gene Expression Modulation: In cutaneous T-cell lymphoma (CTCL) cell lines, Resminostat downregulates the expression of genes responsible for the skin infiltration of diseased cells and beneficially modulates genes associated with disease progression.[7] It also causes a sustained reduction of the pruritus mediator IL-31.[7][8]

References

- 1. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of Resminostat, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The therapeutic properties of resminostat for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Resminostat | HDAC | TargetMol [targetmol.com]

- 7. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 8. Resminostat - 4SC AG [4sc.com]

Resminostat Hydrochloride: A Deep Dive into its Apoptosis-Inducing Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has shown promise as an antineoplastic agent.[1] By targeting class I, IIb, and IV HDACs, Resminostat alters chromatin structure and gene expression, leading to the induction of apoptosis in various cancer cell types.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Resminostat-induced apoptosis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

As an HDAC inhibitor, this compound increases the acetylation of histones, leading to a more open chromatin structure. This epigenetic modification allows for the transcription of otherwise silenced tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.[3] The pro-apoptotic effects of Resminostat have been observed in a range of cancer cell lines, including hepatocellular carcinoma (HCC), multiple myeloma, and cutaneous T-cell lymphoma.[1][3][4]

Quantitative Analysis of Resminostat-Induced Apoptosis

The efficacy of Resminostat in inducing cell death has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values and the dose-dependent increase in apoptotic markers provide a clear indication of its potency.

Table 1: IC50 Values of Resminostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep3B | Hepatocellular Carcinoma | 5.9 | [2] |

| HLE | Hepatocellular Carcinoma | 3.7 | [2] |

| HLF | Hepatocellular Carcinoma | 2.0 | [2] |

| OPM-2 | Multiple Myeloma | <10 | [3] |

| RPMI-8226 | Multiple Myeloma | <10 | [3] |

| U266 | Multiple Myeloma | <10 | [3] |

Table 2: Dose-Dependent Induction of Apoptosis in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | Resminostat (µM) | Treatment Time (h) | % of Sub-G1 Population (Apoptosis) | Reference |

| HLF | 1.0 | 24 | Increased | [2] |

| HLF | 2.5 | 24 | Further Increased | [2] |

| HLF | 1.0 | 48 | Increased | [2] |

| HLF | 2.5 | 48 | Further Increased | [2] |

| HLF | 1.0 | 72 | Increased | [2] |

| HLF | 2.5 | 72 | Further Increased | [2] |

Note: The Soukupova et al. (2017) study demonstrated a dose- and time-dependent increase in the sub-G1 cell population, indicative of apoptosis, but did not provide specific percentage values in the accessible text.

Signaling Pathways Modulated by Resminostat in Apoptosis Induction

Resminostat triggers apoptosis through the modulation of several key signaling pathways, primarily activating the intrinsic (mitochondrial) pathway of apoptosis.

Intrinsic Apoptosis Pathway

Resminostat has been shown to activate the mitochondrial permeability transition pore (mPTP)-dependent apoptosis pathway in hepatocellular carcinoma cells.[5] This involves the following key steps:

-

Mitochondrial Depolarization: Resminostat induces a loss of the mitochondrial membrane potential.[5]

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[5]

-

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]

Caption: Resminostat-induced intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. While the direct inhibitory mechanism of Resminostat on this pathway is still being fully elucidated, HDAC inhibitors, in general, are known to affect the expression of key components of this pathway. Inhibition of the PI3K/Akt pathway can lead to decreased phosphorylation of pro-apoptotic proteins like Bad, thereby promoting apoptosis.

Caption: Inhibition of the PI3K/Akt survival pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Resminostat-induced apoptosis, primarily based on the work of Soukupova et al. (2017).[2]

Cell Viability Assay (Crystal Violet Staining)

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Hep3B, HLE, HLF) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-10 µM) for the desired time points (e.g., 24, 48, 72 hours).

-

Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash the plates with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture HCC cells and treat with Resminostat as described for the cell viability assay.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS.

-

-

Fixation and Staining:

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer.

-

Gate the cell populations to determine the percentage of cells in the sub-G1 phase, which represents apoptotic cells with fragmented DNA.

-

Caption: Workflow for apoptosis analysis by flow cytometry.

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction:

-

Treat cells with Resminostat as previously described.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound effectively induces apoptosis in a variety of cancer cells through the activation of the intrinsic mitochondrial pathway and modulation of key survival signaling pathways like PI3K/Akt. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Resminostat and other HDAC inhibitors. Further research is warranted to fully elucidate the intricate signaling networks modulated by Resminostat and to optimize its clinical application in combination with other anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Resminostat induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]

- 5. Activation of mPTP-dependent mitochondrial apoptosis pathway by a novel pan HDAC inhibitor resminostat in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Clinical Efficacy of Resminostat Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resminostat hydrochloride is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has been investigated in early-stage clinical trials for various oncological indications. By inhibiting HDAC enzymes, Resminostat induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth summary of the early-stage clinical trial results for this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Resminostat inhibits class I, IIb, and IV HDACs, leading to an accumulation of acetylated histones and other proteins.[1][2] This epigenetic modulation results in the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes.[3] Key downstream effects include the induction of p21, leading to cell cycle arrest, and the activation of intrinsic and extrinsic apoptotic pathways.[4][5] Furthermore, Resminostat has been shown to enhance the body's immune response to cancer.[3] Preclinical studies in Cutaneous T-Cell Lymphoma (CTCL) have demonstrated that Resminostat can downregulate the expression of genes associated with skin infiltration and disease progression.[3]

Signaling Pathways

The therapeutic effects of Resminostat are mediated through its influence on multiple signaling pathways. As a pan-HDAC inhibitor, its mechanism is complex and impacts various cellular processes.

Caption: this compound mechanism of action.

Early-Stage Clinical Trial Results

Resminostat has been evaluated in several Phase I and II clinical trials across different cancer types. The following sections summarize the key findings from these studies.

Hepatocellular Carcinoma (HCC) - SHELTER Study

The SHELTER study was a Phase I/II trial investigating Resminostat as a second-line therapy in patients with advanced HCC who had progressed on Sorafenib.[6][7]

Experimental Protocol:

This was a multi-center, open-label, two-arm parallel group trial.[6] Patients with advanced HCC (BCLC B or C) with radiological progression on Sorafenib were enrolled.[6]

-

Arm A (Combination Therapy): Resminostat was administered orally once daily on a "5+9" schedule (5 days on, 9 days off) in 14-day cycles, in combination with continuous Sorafenib. Dose escalation for both drugs was performed to determine the maximum tolerated dose (MTD).[6]

-

Arm B (Monotherapy): Patients received Resminostat monotherapy at 600 mg.[6]

-

Primary Endpoint: Progression-free survival (PFS) rate after 12 weeks.[6]

-

Secondary Endpoints: Safety, tolerability, tumor response, time to progression (TTP), and overall survival (OS).[6]

Quantitative Data Summary:

| Parameter | Resminostat Monotherapy (Arm B) | Resminostat + Sorafenib (Arm A) |

| Number of Patients | 19 | 38 |

| PFS Rate at 12 Weeks | 33.3% | 66.6% |

| Median PFS | 1.4 months | 4.6 months |

| Median OS | 4.1 months | 8.0 months |

| Disease Control Rate (DCR) at 6 weeks | 61% (11/18 patients with stable disease) | Not explicitly stated, but 11/24 patients had stable disease at 12 weeks |

Caption: SHELTER study experimental workflow.

Hodgkin's Lymphoma (HL) - SAPHIRE Study

The SAPHIRE study was a Phase II trial evaluating Resminostat monotherapy in patients with relapsed or refractory Hodgkin's Lymphoma.[8][9]

Experimental Protocol:

This was an open-label, single-arm, international trial with a Simon Minimax two-stage design.[9]

-

Patient Population: Patients with relapsed or refractory HL who had undergone high-dose chemotherapy and autologous stem cell transplantation.[9]

-

Treatment Regimen: Resminostat was administered orally once daily for 5 consecutive days followed by a 9-day treatment-free period (5+9 schedule) in 14-day cycles. The initial dose was 600 mg, with a second stage at 800 mg.[8]

-

Primary Endpoint: Overall objective response rate (ORR).[9]

-

Secondary Endpoints: Time to response (TTR), duration of response (DOR), safety, and tolerability.[9]

-

Tumor Assessment: Performed by PET/CT after cycles 3 and 6, and then every 4th cycle.[9]

Quantitative Data Summary:

| Parameter | Value |

| Number of Patients (evaluable for efficacy) | 33 |

| Overall Response Rate (ORR) | 34% |

| Disease Control Rate (DCR) | 54% |

| Median Progression-Free Survival (PFS) | 2.3 months |

| Median Overall Survival (OS) | 12.5 months |

Cutaneous T-Cell Lymphoma (CTCL) - RESMAIN Study

The RESMAIN study was a pivotal Phase II trial evaluating Resminostat as a maintenance treatment for patients with advanced-stage CTCL.[11][12][13]

Experimental Protocol:

This was a multi-center, double-blind, randomized, placebo-controlled study.[11][13]

-

Patient Population: Patients with advanced-stage (IIB-IVB) Mycosis Fungoides (MF) or Sézary Syndrome (SS) who had achieved disease control with prior systemic therapy.[12][13]

-

Randomization: Patients were randomized 1:1 to receive either Resminostat or placebo.[11]

-

Crossover: Patients in the placebo arm who experienced disease progression were offered open-label Resminostat.[11]

-

Primary Endpoint: Progression-free survival (PFS).[12]

-

Key Secondary Endpoint: Time to symptom worsening (itching).[11][13]

Quantitative Data Summary:

| Parameter | Resminostat | Placebo |

| Number of Patients | ~100 | ~100 |

| Median Progression-Free Survival (PFS) | 8.3 months | 4.2 months |

| Improvement in PFS vs. Placebo | 97.6% | - |

| Median Time to Next Treatment (TTNT) | 8.8 months | 4.2 months |

| Median "Total" PFS (from start of last prior therapy) | 24.3 months | 14.9 months |

Data sourced from[14]

Caption: RESMAIN study logical design.

Biliary Tract and Pancreatic Cancer

A Phase I study in Japan evaluated Resminostat in combination with S-1 chemotherapy in pre-treated patients with biliary tract or pancreatic cancer.

Experimental Protocol:

This was a Phase I dose-escalation study to determine the recommended dose for a subsequent Phase II trial.

-

Patient Population: Japanese patients with pre-treated biliary tract or pancreatic cancer.

-

Treatment Regimen: The optimal regimen was determined to be Resminostat (200 mg/day on Days 1-5 and 8-12) plus S-1 (80-120 mg/day on Days 1-14) repeated every 21 days.

-

Primary Objective: Determine the dose-limiting toxicities and recommended Phase II dose.

Quantitative Data Summary (for recommended regimen):

| Parameter | Biliary Tract Cancer (n=13) | Pancreatic Cancer (n=3) |

| Disease Control Rate (DCR) | 84.6% | 66.7% |

| Median Progression-Free Survival (PFS) | 5.5 months | 2.3 months |

| Median Overall Survival (OS) | 10.2 months | 4.7 months |

Data sourced from[5]

Safety and Tolerability

Across the early-stage trials, Resminostat has generally been well-tolerated. The most common treatment-related adverse events were gastrointestinal (nausea, vomiting) and hematological (thrombocytopenia, anemia), which were mostly mild to moderate (Grade 1 or 2) and manageable.[8][10]

Conclusion

Early-stage clinical trials of this compound have demonstrated promising anti-tumor activity and a manageable safety profile across a range of hematological and solid tumors. The quantitative data from the SHELTER, SAPHIRE, and RESMAIN studies provide a solid foundation for further clinical development. The mechanism of action, centered on pan-HDAC inhibition, offers a rationale for its broad therapeutic potential. The detailed experimental protocols from these trials are crucial for the design of future studies aimed at confirming and expanding upon these initial findings.

References

- 1. Resminostat | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 4. Resminostat | HDAC | TargetMol [targetmol.com]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the HDAC inhibitor resminostat in patients with sorafenib-resistant hepatocellular carcinoma (HCC): Clinical data from the phase I/II SHELTER study. - ASCO [asco.org]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Resminostat in patients with relapsed or refractory Hodgkin lymphoma: results of the phase II SAPHIRE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. mdpi.com [mdpi.com]

- 11. RESMAIN Trial of Resminostat for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]

- 12. researchgate.net [researchgate.net]

- 13. 4SC - Resminostat and RESMAIN Study Update - 4SC AG [4sc.com]

- 14. 4SC: Landmark RESMAIN study data presented at the EORTC Cutaneous Lymphoma Tumour Group Annual Meeting - Wellington [wellington-partners.com]

An In-depth Technical Guide on Resminostat Hydrochloride's Impact on Cell Cycle Progression

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resminostat (Kinselby) is an orally administered, pan-histone deacetylase (HDAC) inhibitor targeting class I, IIb, and IV HDACs.[1][2] By altering the epigenetic landscape of cancer cells, Resminostat triggers potent anti-tumor effects, including the inhibition of proliferation and the induction of apoptosis. A critical component of its mechanism of action is the disruption of normal cell cycle progression. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols associated with Resminostat's impact on the cell cycle. Evidence indicates that Resminostat can induce cell cycle arrest, primarily at the G0/G1 checkpoint in certain cancer types like Cutaneous T-cell Lymphoma (CTCL), and promote apoptosis (sub-G1 phase) in others, such as Hepatocellular Carcinoma (HCC).[3]

Core Mechanism of Action: HDAC Inhibition

The primary molecular target of Resminostat is the family of zinc-dependent histone deacetylases. HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, Resminostat causes an accumulation of acetylated histones, which relaxes the chromatin structure and facilitates the transcription of previously silenced genes, including critical tumor suppressor genes that regulate the cell cycle.[4]

Quantitative Data: Enzymatic Inhibition

Resminostat demonstrates potent, nanomolar-range inhibition of key HDAC classes, establishing its on-target activity.

| Target | IC50 (nmol/L) |

| HDAC Class I/II | 127 |

| HDAC6 | 343 |

| (Data sourced from a study on HDAC inhibitory activity of Resminostat)[5] |

Impact on Cell Cycle Progression

Resminostat exerts its anti-proliferative effects by directly intervening in the cell cycle machinery. The specific outcome appears to be cell-type dependent, with evidence pointing towards both G0/G1 arrest and the induction of apoptosis, observable as a sub-G1 peak in flow cytometry analysis.

G0/G1 Phase Arrest in Cutaneous T-cell Lymphoma (CTCL)

In CTCL cell lines (MyLa and SeAx), treatment with Resminostat leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[3] This arrest prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The proposed mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), a known downstream target of HDAC inhibition. p21 binds to and inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition.

Induction of Apoptosis (Sub-G1) in Hepatocellular Carcinoma (HCC)

In contrast, studies on the HLF hepatocellular carcinoma cell line revealed that Resminostat treatment results in a dose- and time-dependent increase in the percentage of cells in the sub-G1 phase. This sub-G1 population represents cells with fragmented DNA, a hallmark of apoptosis. While modest changes were noted in other phases, the primary effect observed was the induction of programmed cell death.

Table 2: Effect of Resminostat on Cell Cycle Distribution in HLF (HCC) Cells

| Treatment | Time (h) | % of Cells in Sub-G1 Phase |

|---|---|---|

| Control (0 µM) | 24 | Baseline |

| Resminostat (1 µM) | 24 | Increased |

| Resminostat (2.5 µM) | 24 | Further Increased |

| Control (0 µM) | 48 | Baseline |

| Resminostat (1 µM) | 48 | Increased |

| Resminostat (2.5 µM) | 48 | Further Increased |

| Control (0 µM) | 72 | Baseline |

| Resminostat (1 µM) | 72 | Increased |

| Resminostat (2.5 µM) | 72 | Further Increased |

(Qualitative summary based on dose and time-dependent induction of subG1 cells)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the molecular pathways and logical flow from HDAC inhibition by Resminostat to the observed effects on cell cycle progression.

References

- 1. 4SC: Landmark RESMAIN study data presented at the 5th World Congress of Cutaneous Lymphomas - 4SC AG [4sc.com]

- 2. 4SC AG - RESMAIN Trial Meets Primary Endpoint in Cutaneous T-Cell Lymphoma (CTCL) - 4SC AG [4sc.com]

- 3. journals.plos.org [journals.plos.org]

- 4. New data supports resminostat’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 5. clinmedjournals.org [clinmedjournals.org]

The Discovery and Development of Resminostat Hydrochloride: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Resminostat hydrochloride, also known as 4SC-201, is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has been investigated for its therapeutic potential in a variety of oncological indications. As an epigenetic modulator, Resminostat targets a class of enzymes crucial for chromatin remodeling and gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on preclinical and clinical findings. Detailed experimental methodologies, quantitative data summaries, and pathway diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction

This compound is a hydroxamate-based inhibitor of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Overexpression or aberrant activity of HDACs is a common feature in many cancers, making them a compelling target for therapeutic intervention. Resminostat was developed by 4SC AG and has been evaluated in numerous preclinical and clinical studies for the treatment of various malignancies, including hepatocellular carcinoma (HCC), Hodgkin's lymphoma (HL), and cutaneous T-cell lymphoma (CTCL).[3][4]

Discovery and Synthesis

The chemical synthesis of Resminostat, formally named (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]-N-hydroxyprop-2-enamide, involves the condensation of (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]prop-2-enoic acid with hydroxylamine.[2] While a detailed, step-by-step industrial synthesis protocol is proprietary, the general synthetic scheme can be inferred from its chemical structure and related synthetic methodologies for similar compounds.

Mechanism of Action

Resminostat is a potent inhibitor of class I, IIb, and IV HDACs.[1] Its primary mechanism of action involves the binding to the zinc-containing active site of these enzymes, leading to their inhibition. This inhibition results in the hyperacetylation of histone proteins, which in turn leads to a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes, thereby inducing cell cycle arrest, differentiation, and apoptosis.[2]

Signaling Pathways

Resminostat's anti-cancer effects are mediated through its influence on several key signaling pathways:

-

HDAC Inhibition and Gene Expression: By inhibiting HDACs, Resminostat promotes the acetylation of histones and other non-histone proteins, leading to the reactivation of silenced tumor suppressor genes like p21, and the downregulation of oncogenes.[5]

-

Akt Signaling Pathway: Resminostat has been shown to interfere with the Akt signaling pathway, a critical regulator of cell survival and proliferation.[6] It can inhibit the phosphorylation of Akt and its downstream targets.

-

Apoptosis Regulation: Resminostat modulates the expression of Bcl-2 family proteins, promoting the expression of pro-apoptotic members (e.g., Bax, Bim) and downregulating anti-apoptotic members (e.g., Bcl-2), thereby tipping the cellular balance towards apoptosis.[7]

Preclinical Development

A substantial body of preclinical research has demonstrated the anti-tumor activity of Resminostat in a wide range of cancer models.

In Vitro Studies

Resminostat has shown potent inhibitory activity against several HDAC enzymes and has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Resminostat

| Target/Cell Line | Assay Type | Endpoint | Value | Reference |

| HDAC1 | Enzymatic Assay | IC50 | 42.5 nM | [6][8] |

| HDAC3 | Enzymatic Assay | IC50 | 50.1 nM | [6][8] |

| HDAC6 | Enzymatic Assay | IC50 | 71.8 nM | [6][8] |

| HDAC8 | Enzymatic Assay | IC50 | 877 nM | [6][8] |

| - | Enzymatic Assay | Ki | 27 nM | [6][8] |

| Multiple Myeloma cells | Cell Viability | - | 5 µM induces histone hyperacetylation | [6][8] |

| HNSCC cell lines (SCC25, CAL27, FaDu) | Cell Viability | IC50 | 0.775 - 1.572 µM | [6][8] |

| HCC cells (with AZD-2014) | Cell Viability | IC50 | 0.07 - 0.89 µM | [6] |

In Vivo Studies

In vivo studies in animal models have corroborated the anti-tumor efficacy of Resminostat. It has demonstrated significant tumor growth inhibition in various xenograft models, including lung cancer.[7] Furthermore, preclinical studies in CTCL models have shown that Resminostat can induce apoptosis and modulate the expression of STAT4 and STAT6, suggesting a potential to stabilize or revert the disease phenotype.[9]

Clinical Development

Resminostat has undergone extensive clinical evaluation in a variety of cancer types, both as a monotherapy and in combination with other anti-cancer agents.

Table 2: Overview of Key Clinical Trials with this compound

| Trial Name | Phase | Indication | Treatment | Key Findings | Reference |

| RESMAIN | Pivotal | Cutaneous T-Cell Lymphoma (CTCL) | Resminostat vs. Placebo (Maintenance) | Met primary endpoint: statistically significant improvement in progression-free survival (PFS). | [1] |

| SHELTER | II | Hepatocellular Carcinoma (HCC) | Resminostat + Sorafenib | Investigated efficacy and safety in patients with progressive disease under sorafenib. | [3] |

| SAPHIRE | II | Hodgkin's Lymphoma (HL) | Resminostat | Evaluated the efficacy and safety in relapsed or refractory HL. | [3] |

| SHORE | I/II | Colorectal Cancer (CRC) | Resminostat + FOLFIRI | Assessed safety, tolerability, and pharmacokinetics in K-ras mutated advanced CRC. | [3] |

| First-in-human | I | Advanced Solid Tumors | Resminostat | Determined the safety, tolerability, and recommended Phase II dose. | [3] |

The RESMAIN study is a notable pivotal trial that evaluated Resminostat as a maintenance therapy for patients with advanced-stage CTCL who had achieved disease control with systemic therapy.[9] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival compared to placebo.[1]

Experimental Protocols

HDAC Enzymatic Activity Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of Resminostat against specific HDAC enzymes.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the recombinant HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

-

Reaction Setup: In a 96-well microplate, add assay buffer, Resminostat dilutions, and the HDAC enzyme to the respective wells.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-